1H-1,2,3-BENZOTRIAZOL-1-YL[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE
Description
1H-1,2,3-BENZOTRIAZOL-1-YL[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE is a complex organic compound that combines the structural features of benzotriazole and oxadiazole
Properties
IUPAC Name |
benzotriazol-1-yl-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2/c27-21(26-18-9-5-4-8-17(18)22-25-26)16-12-10-15(11-13-16)20-24-23-19(28-20)14-6-2-1-3-7-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPNOWPSDXDQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)N4C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the benzotriazole and oxadiazole moieties, followed by their coupling to form the final compound. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as sodium nitrite . Industrial production methods may involve optimization of these reactions to improve yield and purity, often utilizing advanced techniques like ultrasonic irradiation to enhance reaction rates .
Chemical Reactions Analysis
1H-1,2,3-BENZOTRIAZOL-1-YL[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Coupling Reactions: The compound can undergo coupling reactions with aromatic aldehydes to form N,O-acetals.
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YL[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions enable the compound to bind to enzymes and receptors, thereby exerting its biological effects. The benzotriazole moiety is particularly effective in stabilizing radicals and anions, which contributes to its reactivity and biological activity .
Comparison with Similar Compounds
1H-1,2,3-BENZOTRIAZOL-1-YL[4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]METHANONE can be compared with other benzotriazole and oxadiazole derivatives:
Benzotriazole: Known for its use as a corrosion inhibitor and synthetic intermediate.
Oxadiazole: Widely used in medicinal chemistry for its antimicrobial and anticancer properties.
Similar Compounds: 1H-1,2,3-benzotriazol-1-yl(4-iodophenyl)methanone and 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
